2,3,5,7-tetramethyl-5,6,7,7a-tetrahydro-4aH-cyclopenta[b]pyrazine
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Overview
Description
2,3,5,7-Tetramethyl-5,6,7,7a-tetrahydro-4aH-cyclopenta[b]pyrazine is a complex organic compound characterized by its unique molecular structure This compound belongs to the class of pyrazines, which are nitrogen-containing heterocyclic aromatic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5,7-tetramethyl-5,6,7,7a-tetrahydro-4aH-cyclopenta[b]pyrazine typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For example, the reaction may start with the formation of a suitable pyrazine derivative, followed by a series of methylations and reductions to achieve the desired tetramethyl structure.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Advanced techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2,3,5,7-Tetramethyl-5,6,7,7a-tetrahydro-4aH-cyclopenta[b]pyrazine can undergo various types of chemical reactions, including:
Oxidation: : The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: : Reduction reactions can be used to convert the compound into its reduced forms.
Substitution: : Substitution reactions can introduce different functional groups into the compound, altering its chemical properties.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: : Various nucleophiles and electrophiles can be employed depending on the desired substitution pattern.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, each with distinct chemical and physical properties.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, 2,3,5,7-tetramethyl-5,6,7,7a-tetrahydro-4aH-cyclopenta[b]pyrazine may be studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.
Medicine
In the medical field, derivatives of this compound could be explored for their therapeutic potential. Research may focus on developing new drugs or treatments based on its chemical properties.
Industry
In industry, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical structure and reactivity.
Mechanism of Action
The mechanism by which 2,3,5,7-tetramethyl-5,6,7,7a-tetrahydro-4aH-cyclopenta[b]pyrazine exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with specific molecular targets, such as enzymes or receptors, to produce a therapeutic effect. The pathways involved can vary widely based on the biological context and the specific derivatives being studied.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 2,3,5,7-tetramethyl-5,6,7,7a-tetrahydro-4aH-cyclopenta[b]pyrazine include:
2,3,5,6-Tetramethylpyrazine
3,5,6,7-Tetramethylpyrazine
2,3,5,7-Tetramethylpyrazine
Uniqueness
This compound is unique due to its specific structural features, such as the tetrahydro and tetramethyl groups, which can influence its reactivity and biological activity compared to other pyrazines.
Properties
Molecular Formula |
C11H18N2 |
---|---|
Molecular Weight |
178.27 g/mol |
IUPAC Name |
2,3,5,7-tetramethyl-5,6,7,7a-tetrahydro-4aH-cyclopenta[b]pyrazine |
InChI |
InChI=1S/C11H18N2/c1-6-5-7(2)11-10(6)12-8(3)9(4)13-11/h6-7,10-11H,5H2,1-4H3 |
InChI Key |
DXAPDPKCNTZGKA-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(C2C1N=C(C(=N2)C)C)C |
Origin of Product |
United States |
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